N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
Overview
Description
N-(4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H14N4O3S2 and its molecular weight is 374.4. The purity is usually 95%.
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Scientific Research Applications
- The synthesized derivatives of this compound have been evaluated for their antimicrobial activity against bacterial (Gram-positive and Gram-negative) and fungal species .
- Thiazole derivatives, including this compound, have shown promise as potential antimicrobial agents. Their mode of action involves blocking bacterial lipid biosynthesis and other mechanisms .
- In vitro studies revealed that certain derivatives of this compound exhibit anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) .
- It has been reported to possess anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
- Thiazole derivatives act by blocking bacterial lipid synthesis and exhibit antimicrobial effects against various bacterial species .
- Researchers have synthesized derivatives of this compound using specific reactions, such as Suzuki coupling and amide formation .
- The molecular structures of these derivatives were confirmed through physicochemical properties and spectroanalytical data (NMR, IR, and elemental analysis) .
- Compounds d1, d2, d3, d6, and d7 demonstrated good docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT) .
Antimicrobial Activity
Anticancer Potential
Thiazole Nucleus and Medicinal Properties
Synthetic Approaches and Structure Confirmation
Molecular Docking Studies
Allosteric Modulation of CK2
Mechanism of Action
Target of Action
Similar compounds with a thiazole nucleus have been reported to exhibit antimicrobial and antitumor activities . They are known to interact with various bacterial species and cancerous cells .
Mode of Action
Thiazole nucleus compounds are known to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of antitumor activity, these compounds may interact with specific receptors or enzymes, leading to the inhibition of cell proliferation .
Biochemical Pathways
Based on the antimicrobial and antitumor activities of similar thiazole nucleus compounds, it can be inferred that they may interfere with essential biochemical pathways in bacteria and cancer cells, leading to their death or growth inhibition .
Result of Action
Similar thiazole nucleus compounds have been reported to exhibit antimicrobial and antitumor activities, suggesting that they may lead to the death or growth inhibition of bacteria and cancer cells .
properties
IUPAC Name |
N-[4-[2-[[4-(furan-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c21-13(19-16-18-11(8-25-16)12-2-1-5-23-12)6-10-7-24-15(17-10)20-14(22)9-3-4-9/h1-2,5,7-9H,3-4,6H2,(H,17,20,22)(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNCLECDKXQOSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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